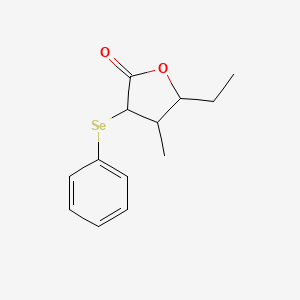
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a phenylselanyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one typically involves the reaction of 4-methyl-3-(phenylselanyl)oxolan-2-one with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the ethylation process. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler oxolane derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Simplified oxolane derivatives.
Substitution: Various alkyl or aryl-substituted oxolane derivatives.
Scientific Research Applications
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylselanyl group can interact with biological molecules, potentially leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(phenylselanyl)oxolan-2-one: Lacks the ethyl group, resulting in different chemical properties.
5-Ethyl-4-methyl-3-(phenylthio)oxolan-2-one: Contains a phenylthio group instead of a phenylselanyl group, leading to variations in reactivity and biological activity.
Uniqueness
5-Ethyl-4-methyl-3-(phenylselanyl)oxolan-2-one is unique due to the presence of both ethyl and phenylselanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
185749-81-9 |
|---|---|
Molecular Formula |
C13H16O2Se |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
5-ethyl-4-methyl-3-phenylselanyloxolan-2-one |
InChI |
InChI=1S/C13H16O2Se/c1-3-11-9(2)12(13(14)15-11)16-10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3 |
InChI Key |
WYDKMBCPTRAWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(=O)O1)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















